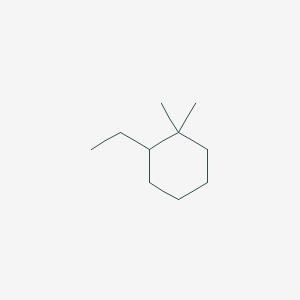
2-Ethyl-1,1-dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H20. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclohexane ring substituted with an ethyl group and two methyl groups at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,1-dimethylcyclohexane can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1,1-dimethylcyclohexane, an ethyl group can be introduced at the 2-position using ethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation and alkylation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in the chemical industry.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of ethyl-1,1-dimethylcyclohexanol, ethyl-1,1-dimethylcyclohexanone, or corresponding carboxylic acids.
Reduction: Formation of simpler hydrocarbons like ethylcyclohexane.
Substitution: Formation of halogenated derivatives like 2-ethyl-1,1-dimethylcyclohexyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound in studying the conformational analysis of disubstituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which 2-Ethyl-1,1-dimethylcyclohexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s conformational stability and steric effects play a crucial role in its reactivity and interactions. The presence of bulky substituents like ethyl and methyl groups influences its conformational preferences and steric hindrance, affecting its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylcyclohexane: Lacks the ethyl group, making it less sterically hindered.
2-Ethylcyclohexane: Lacks the additional methyl groups, resulting in different conformational preferences.
1,2-Dimethylcyclohexane: Has methyl groups at different positions, leading to different steric interactions.
Uniqueness: 2-Ethyl-1,1-dimethylcyclohexane is unique due to the specific arrangement of its substituents, which significantly influences its conformational stability and reactivity. The presence of both ethyl and methyl groups at the 1-position creates a distinct steric environment, making it an interesting compound for conformational studies and synthetic applications.
Eigenschaften
CAS-Nummer |
824-15-7 |
|---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
2-ethyl-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-4-9-7-5-6-8-10(9,2)3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
HIVFIUIKABOGIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


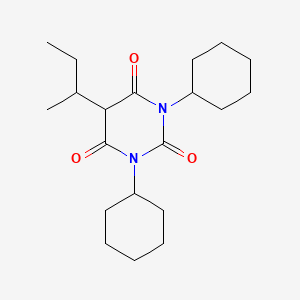
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
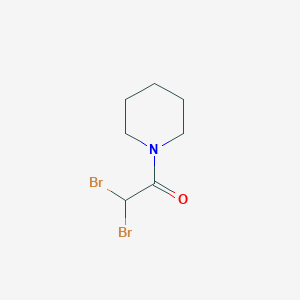

![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
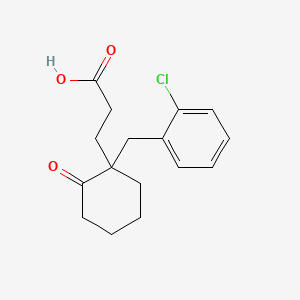
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
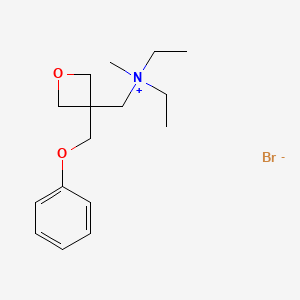
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
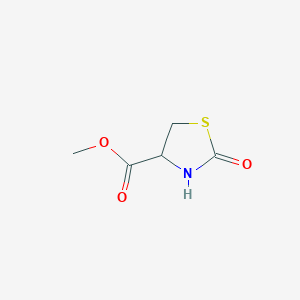
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
